molecular formula C13H8N2OS B15161023 Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- CAS No. 757188-65-1

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-

Cat. No.: B15161023
CAS No.: 757188-65-1
M. Wt: 240.28 g/mol
InChI Key: WEVXKMWIYFDISF-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- is a heterocyclic compound that features a fused ring system consisting of pyrrole and pyrrolizine moieties, with a thienyl substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditionsThe final cyclization step can be achieved using reagents such as Lewis acids or bases under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .

Scientific Research Applications

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties.

Properties

CAS No.

757188-65-1

Molecular Formula

C13H8N2OS

Molecular Weight

240.28 g/mol

IUPAC Name

3-thiophen-3-yl-1H-pyrrolo[2,3-b]pyrrolizin-8-one

InChI

InChI=1S/C13H8N2OS/c16-13-10-2-1-4-15(10)12-9(6-14-11(12)13)8-3-5-17-7-8/h1-7,14H

InChI Key

WEVXKMWIYFDISF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=O)C3=C2C(=CN3)C4=CSC=C4

Origin of Product

United States

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